Improved Hydrophilicity Compared to Halogenated Analog
The 6-methoxy substituent of the target compound significantly increases hydrophilicity compared to the 6-bromo analog. This is evidenced by a measured/estimated logP reduction from 1.98 (for 6-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine) to 1.02 (for the methoxy derivative) . This change reflects the replacement of a heavy, lipophilic bromine atom with a polar methoxy group, resulting in a lower molecular weight (164.16 vs. 213.03 g/mol) and improved calculated solubility .
| Evidence Dimension | Hydrophobicity (logP) |
|---|---|
| Target Compound Data | Estimated logP = 1.02 |
| Comparator Or Baseline | 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine: Estimated logP = 1.98 |
| Quantified Difference | 0.96 logP unit reduction |
| Conditions | Computational/Estimated based on structural analogs |
Why This Matters
A lower logP is often associated with better aqueous solubility, which can translate to improved oral bioavailability and a reduced risk of high lipophilicity-driven toxicity in drug development.
